molecular formula C3H7N3 B1281327 2-Azidopropane CAS No. 691-57-6

2-Azidopropane

Cat. No. B1281327
CAS RN: 691-57-6
M. Wt: 85.11 g/mol
InChI Key: OZLTWYYNOLDSIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds can be achieved through various methods. For instance, the synthesis of 2-azidoamines from alkenes is reported using an iron-catalyzed difunctionalization reaction, which is an operationally simple method that tolerates a wide array of alkene substrates . Additionally, the enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide has been used to synthesize regio- and enantioselective 1-azido-2-arylpropan-2-ols . These methods highlight the synthetic accessibility of azido-functionalized compounds, which could be extrapolated to the synthesis of 2-azidopropane.

Molecular Structure Analysis

The molecular structure of azido compounds can significantly influence their physical and chemical properties. For example, the X-ray crystallographic analysis of 2'-azido modified RNAs reveals that the azido group supports the C3'-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns . Although this study focuses on azido-modified nucleosides, it provides insight into the potential structural implications of azido groups in other molecular contexts, which could be relevant for understanding the structure of 2-azidopropane.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of azido compounds are influenced by the presence of the azido group. For instance, the azido group can enhance the nuclease resistance of siRNA and allow for additional chemical reactivity . The photoinitiation efficiency of ABAP is also noted to be considerably higher than that of benzoin under similar conditions, indicating the potential for azido compounds to exhibit unique photophysical properties . These properties are important when considering the applications and behavior of 2-azidopropane in various chemical environments.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Synthesis of 2-Methyl-2-Nitro-1-Azidopropane : A study demonstrated the synthesis of 2-Methyl-2-Nitro-1-Azidopropane through condensation, substitution, and azideation reactions. The molecular structure of this compound was analyzed using MS, IR, and 1H-NMR spectrometries, providing insights into its chemical properties (Wang, Li, Chen, & Ou, 1998).

Chemical Reactions and Applications

  • Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition : Research on the cycloaddition of azides to alkynes to form 1H-[1,2,3]-triazoles used primary, secondary, and tertiary alkyl azides, including an azido sugar. This study highlighted the utility of 2-azidopropane derivatives in synthesizing [1,2,3]-triazoles, which are valuable in peptide chemistry (Tornøe, Christensen, & Meldal, 2002).

Pharmaceutical Applications

  • Zidovudine Matrix Tablets : A study involving the development of Zidovudine matrix tablets used 2-azidopropane derivatives. These compounds were used to modulate drug release, leading to improved efficacy and patient compliance. This application demonstrates the importance of 2-azidopropane derivatives in the pharmaceutical industry (Santos, Pina, Marques, & de Carvalho, 2013).

Radical-mediated Degradation Studies

  • Characterization of AIBN Degradant : The decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN), a compound related to 2-azidopropane, was studied to monitor oxidative environments in pharmaceutical compounds. This research underscores the significance of azido compounds in studying radical-mediated degradation (Wells-Knecht & Dunn, 2019).

Radical-Nucleophilic Reactions

  • Preparation and ESR Studies of α-Nitro Azides : The preparation of 2-Azido-2-nitropropane and its reactions were explored. This included studying the radical-nucleophilic (SRN1) reactions and electron spin resonance (ESR) to understand the behavior of α-nitro azides, a category which includes 2-azidopropane derivatives (Al-khalil, Bowman, & Symons, 1986).

properties

IUPAC Name

2-azidopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLTWYYNOLDSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496683
Record name 2-Azidopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidopropane

CAS RN

691-57-6
Record name 2-Azidopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Azidopropane
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2-Azidopropane

Citations

For This Compound
78
Citations
E Kitteringham, D Wu, S Cheung, B Twamley… - Journal of Inorganic …, 2018 - Elsevier
… of cis-[Pt(2-azidopropane-1,3-diamine)(… [Pt(2-azidopropane-1,3-diamine)(cbdca)] with a view to investigating the cellular transport and cytoplasmic localization of cis-[Pt(2-azidopropane-…
Number of citations: 17 www.sciencedirect.com
M Kumari, S Gupta, K Achazi, C Böttcher… - Macromolecular …, 2015 - Wiley Online Library
… polyglycerol dendrons on the base copolymer of PEG ( urn:x-wiley:dummy:marc201400467:equation:marc201400467-math-0001 : 1000 g mol −1 ) diethylester and 2-azidopropane-1,3-…
Number of citations: 47 onlinelibrary.wiley.com
E Kitteringham, E Andriollo, V Gandin… - Inorganica Chimica …, 2019 - Elsevier
… The Cu(I) alkyne azide click reaction of 17α-ethynylestradiol and di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate afforded the novel 1,4 disubstituted 1,2,3 triazole and estrogen-…
Number of citations: 10 www.sciencedirect.com
E Kitteringham, Z Zhou, B Twamley… - Inorganic …, 2018 - ACS Publications
… Reaction of 2-ethynylpyridine and di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate in the presence of CuSO 4 and sodium ascorbate afforded di-tert-butyl (2-(4-(pyridin-2-yl)-1H-1,2,3-…
Number of citations: 12 pubs.acs.org
J Hennessy, B McGorman, Z Molphy… - Angewandte …, 2022 - Wiley Online Library
… Pt II complexes cis-[Pt(2-azidopropane-1,3-diamine)Cl 2 ] (5, Pt-N 3 -Cis), cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)] (7, Pt-N 3 -Carbo, CBDCA=cyclobutane-1,1-dicarboxylate), and …
Number of citations: 9 onlinelibrary.wiley.com
J Hennessy, P Klimkowski, D Singleton… - RSC Medicinal …, 2023 - pubs.rsc.org
… Briefly, starting from K2PtCl4, Pt-N3-Carbo was isolated using a three- step procedure with 2-azidopropane-1,3-diamine as the azide-modified ligand. Thiazole orange TOB6 was …
Number of citations: 0 pubs.rsc.org
D Urankar, J Košmrlj - Inorganica Chimica Acta, 2010 - Elsevier
… Relatively inert terminal alkyne and azido moieties should be easily introduced into the organic molecules to afford the prerequisite diazenecarboxamides 1 and 2-azidopropane-1,3-…
Number of citations: 42 www.sciencedirect.com
KJ Abd Karim, S Binauld, W Scarano, MH Stenzel - Polymer Chemistry, 2013 - pubs.rsc.org
… Therefore, a BOC protected 2-azidopropane-1,3-diamine (N 3 -DAP-BOC) ligand was prepared, which was attached to the polymers by copper catalysed azide–alkyne Huisgen …
Number of citations: 19 pubs.rsc.org
NJ Farrer, DM Griffith - Current Opinion in Chemical Biology, 2020 - Elsevier
… Reaction of cis-[Pt(2-azidopropane-1,3-diamine) (CBDCA)] and a bicyclo[6.1.0]non-4-yne near-infrared BF 2 azadipyrromethene (NIR-AZA) fluorophore gave the corresponding clicked …
Number of citations: 46 www.sciencedirect.com
JD White, LE Guzman, LN Zakharov… - Angewandte …, 2015 - Wiley Online Library
… Reduction of tert-butyl 2-azidopropane-1,3-diyldicarbamate with tin(II) chloride yielded the Boc-protected amine, 7 which was treated with 5-hexynoic acid to form the peptide-coupled …
Number of citations: 14 onlinelibrary.wiley.com

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